Diethyl oxalate
Overview
Description
Diethyl oxalate, also known as diethyl ethanedioate, is an organic compound with the molecular formula C6H10O4. It is a colorless, oily liquid with an aromatic odor. This compound is primarily used as a solvent and as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .
Mechanism of Action
Target of Action
Diethyl oxalate primarily targets amines . The compound’s interaction with amines is used to distinguish between primary (1°), secondary (2°), and tertiary (3°) amines .
Mode of Action
This compound interacts differently with primary, secondary, and tertiary amines . Primary amines react with this compound to form N,N-oxamide , which is a solid . Secondary amines react with this compound to form oxamic ester , which is a liquid .
Biochemical Pathways
This compound is involved in the glyoxylate cycle , a variation of the tricarboxylic acid cycle . This cycle is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .
Pharmacokinetics
It’s known that this compound undergoestransesterification with phenol in the liquid phase over very efficient MoO3/TiO2 solid-acid sol-gel catalysts to form diphenyl oxalate . It also undergoes Claisen condensation with the active methylene group of ketosteroids to form glyoxalyl derivatives .
Result of Action
The result of this compound’s action depends on the type of amine it interacts with. When reacting with primary amines, it forms a solid compound, N,N-oxamide . When reacting with secondary amines, it forms a liquid compound, oxamic ester .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound undergoes transesterification in the liquid phase over specific catalysts . The presence and concentration of these catalysts in the environment can affect the efficacy and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl oxalate is typically synthesized through the esterification of oxalic acid with ethanol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions, and the crude product is purified by distillation . Another method involves the transesterification of dimethyl oxalate with ethanol using alkaline catalysts .
Industrial Production Methods: In industrial settings, this compound is produced by adding ethanol, benzene, and oxalic acid into a reactor. The mixture is heated to 68°C, and azeotropic reflux dehydration is performed. The crude this compound is then distilled under reduced pressure and purified by washing with dilute sodium carbonate solution, followed by drying with anhydrous potassium carbonate or sodium sulfate .
Chemical Reactions Analysis
Types of Reactions: Diethyl oxalate undergoes various chemical reactions, including:
Transesterification: Reacts with phenol to form diphenyl oxalate in the presence of solid-acid catalysts.
Claisen Condensation: Reacts with active methylene groups of ketosteroids to form glyoxalyl derivatives.
Hydrogenation: In the presence of high copper contented mesoporous catalysts, it yields ethylene glycol.
Common Reagents and Conditions:
Transesterification: Phenol, MoO3/TiO2 catalysts, liquid phase.
Claisen Condensation: Ketosteroids, basic conditions.
Hydrogenation: Copper-based catalysts, hydrogen gas.
Major Products:
Diphenyl oxalate: from transesterification.
Glyoxalyl derivatives: from Claisen condensation.
Ethylene glycol: from hydrogenation.
Scientific Research Applications
Diethyl oxalate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Utilized in the preparation of active pharmaceutical ingredients and intermediates.
Medicine: Involved in the synthesis of drugs such as phenobarbital and azathioprine.
Industry: Employed as a solvent for cellulose esters, ethers, resins, perfumes, and lacquers for electronics.
Comparison with Similar Compounds
Diethyl oxalate can be compared with other similar compounds such as:
Dimethyl oxalate: Similar in structure but has methyl groups instead of ethyl groups.
Diethyl malonate: Contains an additional methylene group between the ester groups.
Diethyl carbonate: Contains a carbonate group instead of an oxalate group.
Uniqueness: this compound is unique due to its specific reactivity in transesterification and Claisen condensation reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYACBZDAHNBPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Record name | ETHYL OXALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044472 | |
Record name | Diethyl oxalate | |
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Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl oxalate appears as a colorless liquid. Slightly denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes; may be mildly toxic by ingestion; may emit irritating fumes in a fire. Vapors are much heavier than air. Used as a solvent for plastics and in the manufacture of perfumes and pharmaceuticals., Liquid, Colorless unstable liquid; [Hawley] | |
Record name | ETHYL OXALATE | |
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Record name | Ethanedioic acid, 1,2-diethyl ester | |
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Record name | Diethyl oxalate | |
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Boiling Point |
185.7 °C @ 760 MM HG | |
Record name | DIETHYL OXALATE | |
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Flash Point |
168 °F (NFPA, 2010), 168 °F CC | |
Record name | ETHYL OXALATE | |
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Record name | DIETHYL OXALATE | |
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Solubility |
SPARINGLY SOL IN WATER WHICH DECOMP IT GRADUALLY; MISCIBLE WITH USUAL ORG SOLVENTS, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, MISCIBLE WITH ETHYL ACETATE | |
Record name | DIETHYL OXALATE | |
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Density |
1.0785 @ 20 °C/4 °C | |
Record name | DIETHYL OXALATE | |
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Vapor Density |
5.04 | |
Record name | DIETHYL OXALATE | |
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Vapor Pressure |
0.41 [mmHg], 1 MM HG @ 47 °C | |
Record name | Diethyl oxalate | |
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Color/Form |
COLORLESS, OILY LIQUID | |
CAS No. |
95-92-1, 150992-84-0 | |
Record name | ETHYL OXALATE | |
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Record name | Diethyl oxalate | |
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Record name | DIETHYL OXALATE | |
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Record name | Ethanedioic acid, 1,2-diethyl ester | |
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Record name | Diethyl oxalate | |
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Record name | 150992-84-0 | |
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Record name | DIETHYL OXALATE | |
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Melting Point |
-38.5 °C | |
Record name | DIETHYL OXALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Retrosynthesis Analysis
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